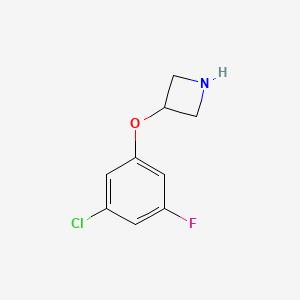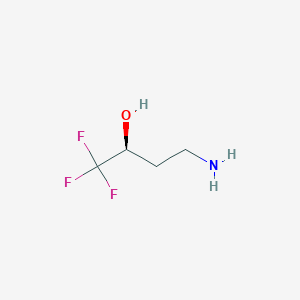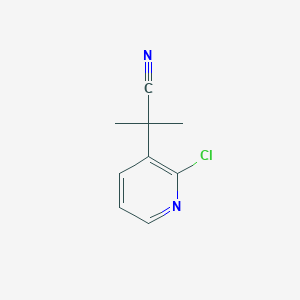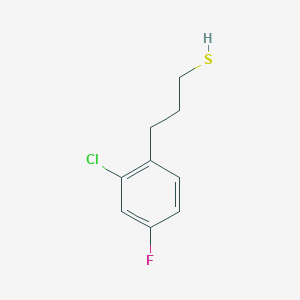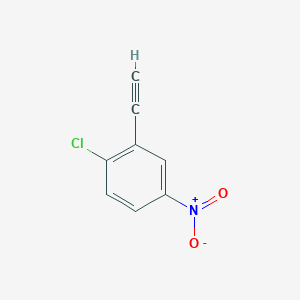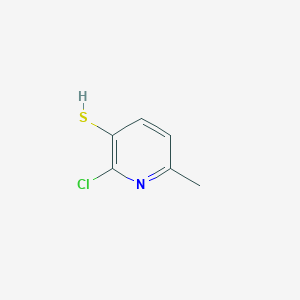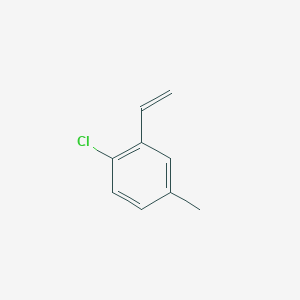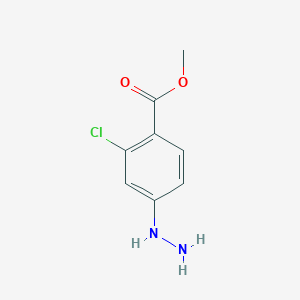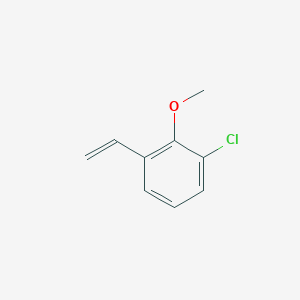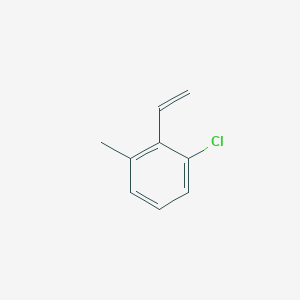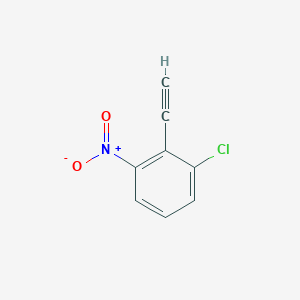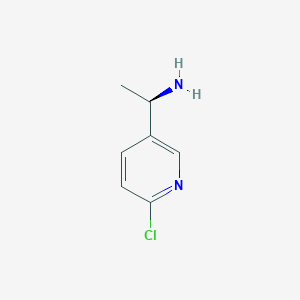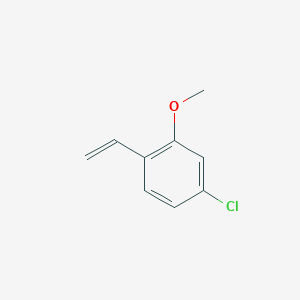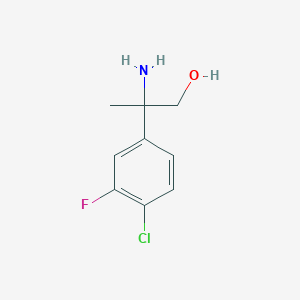
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C13H9ClFNO It is a derivative of phenylpropanolamine and contains both a chloro and a fluoro substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 4-chloro-3-fluorobenzene, undergoes bromination to introduce a bromo group at the desired position.
Grignard Reaction: The brominated compound is then treated with magnesium to form a Grignard reagent.
Reaction with Formaldehyde: The Grignard reagent is reacted with formaldehyde to form the corresponding secondary alcohol.
Amination: Finally, the secondary alcohol is converted to the desired amine through amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反应分析
Types of Reactions: 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: Substitution reactions can occur at the chloro or fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-2-(4-chloro-3-fluorophenyl)propanone
Reduction: this compound (reduced form)
Substitution: Various derivatives depending on the nucleophile used
科学研究应用
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It has been investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
作用机制
The mechanism by which 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is similar to other phenylpropanolamine derivatives, such as:
Phenylpropanolamine: A closely related compound with similar chemical structure and properties.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of chloro and fluoro substituents, which can influence its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields
属性
IUPAC Name |
2-amino-2-(4-chloro-3-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAQHIOVPLVAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=C(C=C1)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
